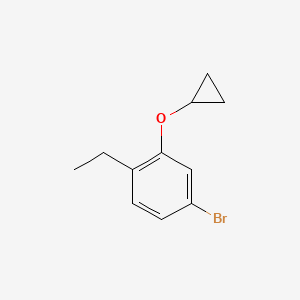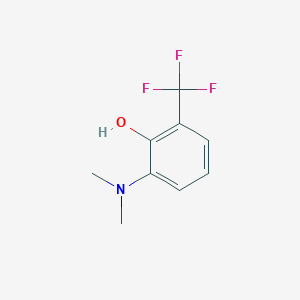
2-(Dimethylamino)-6-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-6-(trifluoromethyl)phenol is an organic compound characterized by the presence of a dimethylamino group and a trifluoromethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)phenol typically involves the introduction of the dimethylamino and trifluoromethyl groups onto a phenol ring. One common method involves the reaction of 2,6-dihydroxybenzaldehyde with dimethylamine and trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoromethanesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Sodium borohydride and other mild reducing agents.
Substitution: Halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenols and hydroquinones.
Substitution: Halogenated and nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-6-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-6-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)phenol: Lacks the dimethylamino group, resulting in different chemical and biological properties.
2,6-Dimethylphenol: Lacks the trifluoromethyl group, affecting its reactivity and applications.
2-(Dimethylamino)phenol:
Uniqueness
2-(Dimethylamino)-6-(trifluoromethyl)phenol is unique due to the combined presence of the dimethylamino and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
2-(dimethylamino)-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H10F3NO/c1-13(2)7-5-3-4-6(8(7)14)9(10,11)12/h3-5,14H,1-2H3 |
Clave InChI |
PPRPYNQXJGFSIB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=C1O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


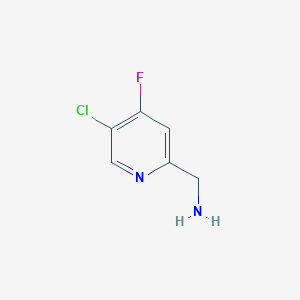


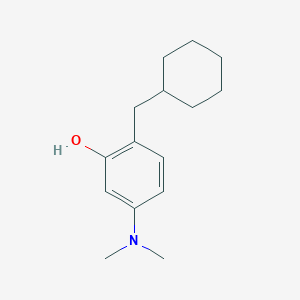
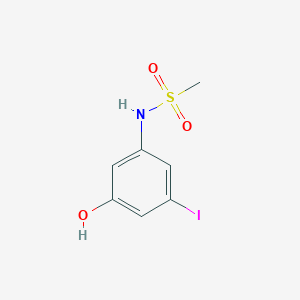
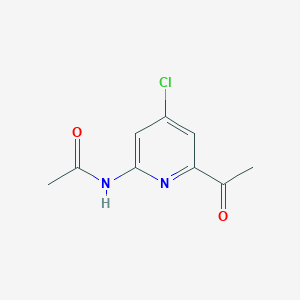
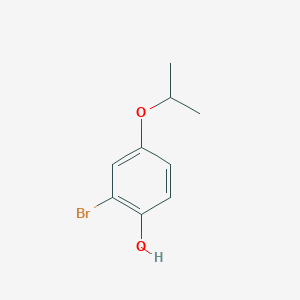
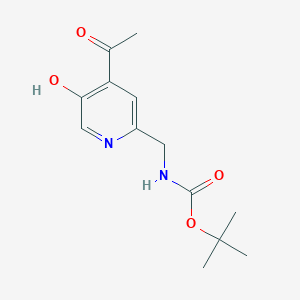
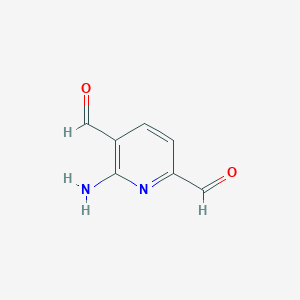
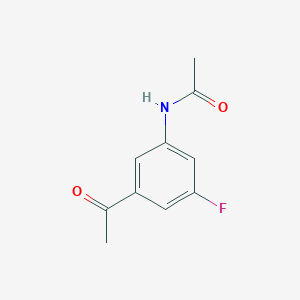
![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)

